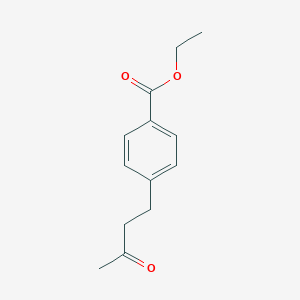

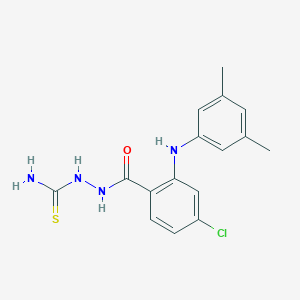

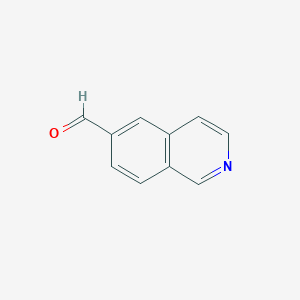

![molecular formula C11H19N B065421 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) CAS No. 176849-13-1](/img/structure/B65421.png)

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI), commonly known as tropane, is a bicyclic organic compound with a nitrogen atom in its ring structure. Tropane and its derivatives have been extensively studied due to their diverse biological activities, including analgesic, anesthetic, and anticholinergic effects. In

Mechanism Of Action

Tropane derivatives exert their biological effects by binding to specific receptors in the central nervous system and peripheral tissues. The mechanism of action of tropane derivatives involves the inhibition of the reuptake of dopamine and norepinephrine, which increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. Tropane derivatives also bind to muscarinic acetylcholine receptors, which leads to the inhibition of acetylcholine-mediated signaling.

Biochemical and Physiological Effects:

Tropane derivatives have been shown to have diverse biochemical and physiological effects. They have been shown to have analgesic, anesthetic, and anticholinergic effects. Tropane derivatives have also been shown to affect the cardiovascular system, leading to increased heart rate and blood pressure. Tropane derivatives have also been shown to affect the gastrointestinal system, leading to decreased motility and secretion. Tropane derivatives have also been shown to affect the respiratory system, leading to bronchodilation and increased airway resistance.

Advantages And Limitations For Lab Experiments

Tropane derivatives have several advantages for lab experiments. They are readily available and can be synthesized through several methods. They have diverse biological activities, making them suitable for investigating various physiological processes. However, tropane derivatives also have several limitations for lab experiments. They can be toxic and have narrow therapeutic windows, making them difficult to use in vivo. They can also have off-target effects, leading to unwanted side effects.

Future Directions

Tropane and its derivatives have several future directions for research. They can be further investigated as potential drugs for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Tropane derivatives can also be further investigated for their analgesic and anesthetic effects. Tropane derivatives can also be further investigated for their cardiovascular, gastrointestinal, and respiratory effects. Tropane derivatives can also be further investigated for their toxicity and off-target effects, leading to the development of safer and more effective drugs.

Synthesis Methods

Tropane can be synthesized through several methods, including the classical Robinson tropinone synthesis, the Eschweiler-Clarke reaction, and the Mannich reaction. The Robinson tropinone synthesis involves the condensation of an aldehyde with acetonedicarboxylic acid, followed by cyclization and reduction. The Eschweiler-Clarke reaction involves the reaction of an amine with formaldehyde and formic acid, followed by reduction. The Mannich reaction involves the reaction of an aldehyde with an amine and formaldehyde, followed by cyclization and reduction. These methods have been used to synthesize various tropane derivatives for biological evaluation.

Scientific Research Applications

Tropane and its derivatives have been extensively studied for their biological activities. They have been shown to have analgesic, anesthetic, and anticholinergic effects. Tropane derivatives have also been investigated as potential drugs for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Tropane derivatives have been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and reward. Tropane derivatives have also been shown to bind to muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes.

properties

CAS RN |

176849-13-1 |

|---|---|

Product Name |

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) |

Molecular Formula |

C11H19N |

Molecular Weight |

165.27 g/mol |

IUPAC Name |

(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C11H19N/c1-8(2)11-10-5-7-12(11)6-4-9(10)3/h8,10-11H,3-7H2,1-2H3/t10-,11-/m0/s1 |

InChI Key |

NUCCBJPYYYIQEM-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)[C@H]1[C@H]2CCN1CCC2=C |

SMILES |

CC(C)C1C2CCN1CCC2=C |

Canonical SMILES |

CC(C)C1C2CCN1CCC2=C |

synonyms |

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

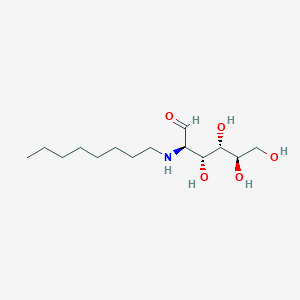

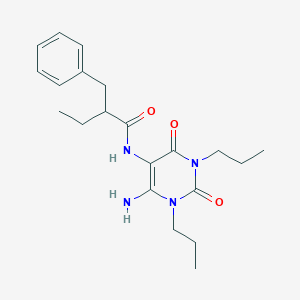

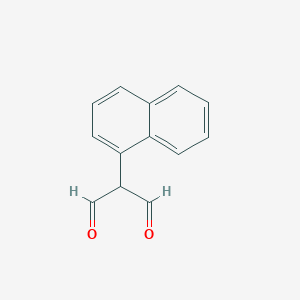

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)

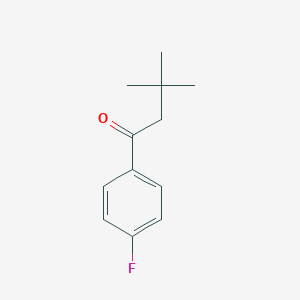

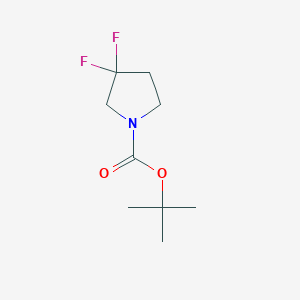

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)

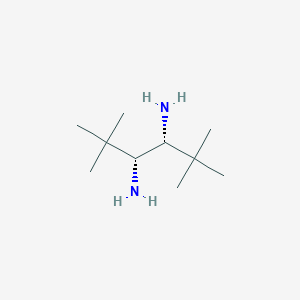

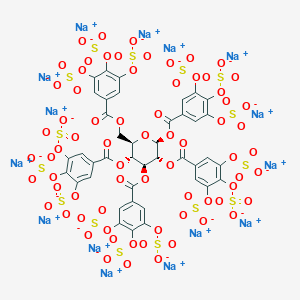

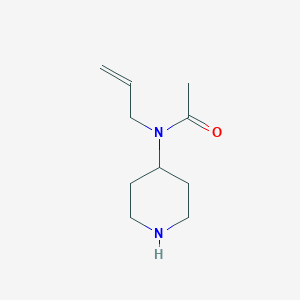

![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)